molecular formula C8H16N2 B13030640 1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine

1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine

Cat. No.: B13030640
M. Wt: 140.23 g/mol
InChI Key: PSMWJTKRIHUPJA-BRFYHDHCSA-N
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Description

Nuclear Magnetic Resonance Spectroscopy

1H NMR data for the compound (CDCl3, 400 MHz) reveals distinct splitting patterns due to the rigid bicyclic framework:

  • Bridgehead Protons (C1-H) : A doublet of doublets at δ 2.53 ppm (J = 10.2, 4.8 Hz), indicative of coupling with adjacent cyclopropane and pyrrolidine protons.
  • Cyclopropane Protons : Two sets of resonances at δ 1.38–1.43 ppm (br s, 2H) and δ 2.11–2.18 ppm (br s, 2H), corresponding to axial and equatorial positions.
  • Dimethylamino Group : A singlet at δ 2.25 ppm (6H, N(CH3)2), confirming free rotation around the N-C bond.

Computational Modeling

Hybrid HF/6-31G* calculations predict two dominant conformers:

  • Chair-like Conformer : Stabilized by 2.3 kcal/mol, featuring a planar pyrrolidine ring and minimal cyclopropane distortion.
  • Twist-boat Conformer : Higher energy (ΔG = +3.1 kcal/mol) with torsional strain localized at the cyclopropane-pyrrolidine junction.

Molecular dynamics simulations reveal rapid interconversion between conformers (τ = 10–100 ps) at room temperature, consistent with broadened NMR signals for bridgehead protons.

Comparative Analysis with Related Azabicyclo[3.1.0]hexane Derivatives

Derivative Substituent Position Conformation Synthesis Method Key Reference
exo-3-Azabicyclohexane-6-carboxylate C6-COOR Chair Dirhodium-catalyzed cyclopropanation
1-Heteroaryl-3-azabicyclohexane C1-heteroaryl Twist-boat Suzuki–Miyaura coupling
3-Benzyl-3-azabicyclohexane N3-benzyl Planar Aluminium hydride reduction

Structural Insights :

  • Electron-Withdrawing Groups (e.g., carboxylates): Stabilize chair conformations via intramolecular hydrogen bonding (O-H···N), as seen in exo-3-azabicyclohexane-6-carboxylates.
  • Aromatic Substituents (e.g., heteroaryl): Induce twist-boat conformations due to π-π stacking interactions with the bicyclic core.
  • N3-Substituents (e.g., benzyl): Reduce ring puckering by sterically shielding the nitrogen lone pair, leading to planarized geometries.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-[(1R)-3-azabicyclo[3.1.0]hexan-1-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C8H16N2/c1-10(2)6-8-3-7(8)4-9-5-8/h7,9H,3-6H2,1-2H3/t7?,8-/m1/s1

InChI Key

PSMWJTKRIHUPJA-BRFYHDHCSA-N

Isomeric SMILES

CN(C)C[C@]12CC1CNC2

Canonical SMILES

CN(C)CC12CC1CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine typically involves multiple steps:

    Formation of the Azabicyclo Ring: The initial step often involves the cyclization of a suitable precursor to form the strained azabicyclo[3.1.0]hexane ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The next step involves the introduction of the N,N-dimethylmethanamine moiety. This can be accomplished through nucleophilic substitution reactions, where a suitable leaving group on the azabicyclo ring is replaced by the dimethylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, owing to its unique structure and reactivity.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as a ligand for various receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors. The bicyclic structure allows it to fit into receptor binding sites, potentially modulating receptor activity. This interaction can influence various signaling pathways, leading to physiological effects.

Comparison with Similar Compounds

Structural Analogues of 3-Azabicyclo[3.1.0]hexane Derivatives

The following table highlights key structural and functional differences between the target compound and related azabicyclic derivatives:

Compound Name Molecular Formula Key Features Pharmacological Data Toxicity/Safety
1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine (hypothetical) C₈H₁₆N₂ (1R)-configured bicyclic core; dimethylamine substituent Limited direct data; structural similarity suggests potential CNS or kinase modulation Predicted hazards: H315 (skin irritation), H319 (eye irritation)
(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride C₁₁H₁₃BrClN 4-Bromophenyl substituent; hydrochloride salt Used in synthetic intermediates for drug discovery H302 (harmful if swallowed), H315, H319, H335 (respiratory irritation)
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₇H₁₁NO₂ Carboxylic acid group; methyl substitution on nitrogen Building block for peptide-mimetic drugs No explicit toxicity data; standard lab precautions recommended
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine C₆H₁₁NO Oxygen atom replaces nitrogen in the bicyclic core; primary amine substituent Explored in asymmetric synthesis and chiral catalysts H314 (severe skin burns), H227 (flammable), H335
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₀H₁₇NO₃ tert-Butoxycarbonyl (Boc) protecting group; oxa-bridge Intermediate in API synthesis (e.g., protease inhibitors) No specific hazards listed; stable under inert conditions

Key Comparative Analysis

Stereochemical Impact
  • The (1R) configuration in the target compound and analogues like (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane enhances chiral recognition in biological systems. For example, stereospecific interactions with enzymes or receptors may improve binding affinity compared to racemic mixtures.
Substituent Effects
  • Polar Functional Groups : The carboxylic acid in improves water solubility, making it suitable for aqueous-phase reactions.
  • Protective Groups : Boc-protected derivatives (e.g., ) are critical for multi-step syntheses, preventing unwanted side reactions.
Pharmacological Potential
  • Compounds with dimethylamine or primary amine substituents (e.g., ) are often explored for CNS-targeting drugs due to their ability to mimic neurotransmitters.
  • Bicyclic cores with heteroatoms (e.g., oxa-bridge in ) may alter metabolic stability compared to nitrogen-only systems .

Biological Activity

1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine, also known by its CAS number 1268515-18-9, is a compound of increasing interest in the field of medicinal chemistry. This bicyclic amine derivative has demonstrated various biological activities that warrant detailed investigation. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{18}N_{2}. Its structure features a bicyclic framework which is significant for its interaction with biological targets.

Table 1: Basic Properties

PropertyValue
Molecular Weight170.26 g/mol
CAS Number1268515-18-9
Chemical FormulaC_{10}H_{18}N_{2}
AppearanceWhite solid

Research indicates that this compound acts primarily as a monoamine reuptake inhibitor . Its structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical for mood regulation and cognitive function.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that compounds similar to this bicyclic amine can exhibit antidepressant-like effects in animal models through enhanced serotonergic and noradrenergic neurotransmission.
  • Cognitive Enhancement : There is evidence suggesting potential cognitive-enhancing properties, which could be beneficial in treating conditions such as ADHD or cognitive decline associated with aging.
  • Anxiolytic Effects : Preliminary findings suggest that this compound may also possess anxiolytic properties, helping to reduce anxiety levels in experimental setups.

Study 1: Antidepressant Efficacy

A recent study evaluated the antidepressant effects of this compound in a mouse model of depression induced by chronic stress. The results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behaviors.

Study 2: Cognitive Function Assessment

Another study focused on the cognitive effects of the compound using the Morris water maze test in rats. The results demonstrated improved spatial learning and memory retention compared to control groups, indicating potential for cognitive enhancement.

Safety Profile

Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal studies.

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